2-Aminoquinoline-6-carboxylic acid
Overview
Description
2-Aminoquinoline-6-carboxylic acid is a chemical compound that has been the subject of various research studies due to its potential applications in chemical synthesis and pharmaceuticals. The compound is characterized by the presence of an amino group at the second position and a carboxylic acid group at the sixth position on the quinoline ring system.
Synthesis Analysis
The synthesis of 2-aminoquinoline-6-carboxylic acid and its derivatives has been explored through different methods. One approach involves a three-step sequence starting from commercially available 6-quinolinecarboxylic acid, which features a novel and exceptionally mild conversion of a quinoline N-oxide to a 2-aminoquinoline using a triethylamine/ammonium chloride buffered system . Another method described the synthesis of related compounds, such as 2-amino-1,2-dihydroisoquinoline-3(4H)-one, through a sydnone intermediate derived from tetrahydroisoquinoline-3-carboxylic acid under acidic conditions .
Molecular Structure Analysis
The molecular structure of 2-aminoquinoline-6-carboxylic acid is closely related to other quinoline derivatives. Research on similar compounds has shown that the crystal structures can be assembled via hydrogen bonds, as seen in the study of complexes involving nicotinic acid and 2-amino-6-methylpyridine . These findings suggest that 2-aminoquinoline-6-carboxylic acid could also engage in hydrogen bonding, which may influence its reactivity and interactions with other molecules.
Chemical Reactions Analysis
The reactivity of 2-aminoquinoline-6-carboxylic acid can be inferred from studies on similar quinoline derivatives. For instance, the synthesis of 3-halo-2-phenylquinoline-4-carboxylic acids involved the synthesis of an amino intermediate followed by a halogenation reaction according to the Sandmeyer reaction . This indicates that the amino group in 2-aminoquinoline-6-carboxylic acid could potentially undergo similar transformations.
Physical and Chemical Properties Analysis
While specific studies on the physical and chemical properties of 2-aminoquinoline-6-carboxylic acid were not provided, research on related compounds offers some insights. For example, the synthesis of a fluorescent derivatizing reagent based on a 6-aminoquinoline derivative demonstrates the compound's reactivity and potential for use in analytical applications such as high-performance liquid chromatography (HPLC) . This suggests that 2-aminoquinoline-6-carboxylic acid may also possess properties that make it suitable for use as a derivatizing agent or in other analytical techniques.
Scientific Research Applications
Application 1: Corrosion Inhibition
- Summary of the Application: 2-Aminoquinoline-6-carboxylic acid (AQC) has been used as a corrosion inhibitor for mild steel in hydrochloric acid solutions .
- Methods of Application: The inhibitive effect of AQC was investigated using conventional weight loss, potentiodynamic polarization, linear polarization, and electrochemical impedance spectroscopy methods . The weight loss results showed that AQC is an excellent corrosion inhibitor since its efficiency increased with the concentration to attain 91.8% at 500 mg l−1 .
- Results or Outcomes: Electrochemical polarization measurements revealed that AQC acted as a mixed-type inhibitor. The change in the impedance parameters, charge transfer resistance and double layer capacitance, with the change in concentration of the inhibitor is due to the adsorption of the molecule leading to the formation of a protective layer on the surface of mild steel .
Application 2: Drug Design
- Summary of the Application: Quinoline, which consists of benzene fused with N-heterocyclic pyridine, has received considerable attention as a core template in drug design because of its broad spectrum of bioactivity .
- Methods of Application: Numerous derivatives of the bioactive quinolines have been harnessed via expeditious synthetic approaches .
- Results or Outcomes: This review reveals that quinoline is an indisputable pharmacophore due to its tremendous benefits in medicinal chemistry research and other valuable areas of human endeavour .
Application 3: Synthesis of Biologically Active Quinoline
- Summary of the Application: Quinoline has become an essential heterocyclic compound due to its versatile applications in the fields of industrial and synthetic organic chemistry . It plays a major role in the field of medicinal chemistry .
- Methods of Application: There are plenty of articles reporting syntheses of the main scaffold and its functionalization for biological and pharmaceutical activities . A wide range of synthesis protocols have been reported in the literature for the construction of this scaffold .
- Results or Outcomes: Various selected quinolines and derivatives with potential biological and pharmaceutical activities have been presented .
Application 4: Large-Scale Synthesis
- Summary of the Application: A safe and practical three-step sequence for the synthesis of 2-aminoquinoline-6-carboxylic acid benzyl ester has been developed .
- Methods of Application: This method uses a triethylamine/ammonium chloride buffered system, offering a safer and more reliable process than previous methods .
- Results or Outcomes: This study provides a practical approach for large-scale synthesis of 2-aminoquinoline-6-carboxylic acid .
Application 5: Synthesis of Quinoline-4-carboxylic Acids
- Summary of the Application: Quinoline-4-carboxylic acids have been synthesized using 2-aminoquinoline-6-carboxylic acid .
- Methods of Application: The synthesis was carried out by refluxing isatin with enaminone in the presence of an aqueous solution of KOH or NaOH, and subsequent acidification using dilute HCl .
- Results or Outcomes: The process resulted in the preparation of quinoline-4-carboxylic acid in good to excellent yields .
Application 6: Synthesis of 2-Aminoquinoline-6-carboxylic Acid Benzyl Ester
- Summary of the Application: A safe and practical three-step sequence for the synthesis of 2-aminoquinoline-6-carboxylic acid benzyl ester has been developed .
- Methods of Application: The process features a novel and exceptionally mild conversion of a quinoline N-oxide to a 2-aminoquinoline using a triethylamine/ammonium chloride buffered system .
- Results or Outcomes: This method offers a safer and more reliable process than previous methods .
Safety And Hazards
properties
IUPAC Name |
2-aminoquinoline-6-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8N2O2/c11-9-4-2-6-5-7(10(13)14)1-3-8(6)12-9/h1-5H,(H2,11,12)(H,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RGFNYRASTCKUCA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CC(=N2)N)C=C1C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00621577 | |
Record name | 2-Aminoquinoline-6-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00621577 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
188.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Aminoquinoline-6-carboxylic acid | |
CAS RN |
736919-39-4 | |
Record name | 2-Aminoquinoline-6-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00621577 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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